molecular formula C8H5BrN2O3 B2743863 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid CAS No. 2361706-94-5

6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid

Cat. No.: B2743863
CAS No.: 2361706-94-5
M. Wt: 257.043
InChI Key: PJWWICIJFOWYAP-UHFFFAOYSA-N
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Description

The compound “6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid” is a nitrogen-containing heterocyclic compound . It is a part of the pyrrolopyrazine family, which is known to contain a pyrrole and a pyrazine ring . The pyrrolopyrazine scaffold is widely recognized for its biological activities .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “this compound”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A Michael addition-type reaction has been proposed, where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The endocyclic imino group of aminopyrimidine is known to be a stronger nucleophile, but it has high steric hindrance .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex. The exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone, resulting in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .

Scientific Research Applications

Synthesis and Antitumor Activity

6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid and its derivatives have shown promising applications in the synthesis of compounds with antitumor activity. For instance, a novel series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates were synthesized, demonstrating potent in vitro and in vivo antitumor activity by selectively targeting folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry. These compounds inhibited the proliferation of cells expressing folate receptors, including KB and IGROV1 human tumor cells, much more potently due to selective membrane transport and inhibition of glycinamide ribonucleotide formyltransferase (Wang et al., 2010).

Tumor-targeting via Folate Receptor

Further research into 6-substituted straight side chain pyrrolo[2,3-d]pyrimidines showed selective cellular uptake via folate receptor α and -β. This resulted in potent inhibition against FR-expressing cells and human KB tumor cells in culture by inhibiting de novo purine nucleotide biosynthesis via glycinamide ribonucleotide formyltransferase inhibition. The studies established the significance of these compounds for tumor-selective drug uptake by folate receptor α (Wang et al., 2013).

Novel Synthetic Routes

The compound also finds utility in novel synthetic routes to various heterocyclic compounds. For example, a cascade reaction sequence en route to 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones demonstrated a rapid and unprecedented method for synthesizing these molecules, which could have further implications in medicinal chemistry and drug discovery (Gao et al., 2007).

Synthesis of Orally Active Antiallergy Agents

Additionally, this compound derivatives have been synthesized and tested for antiallergenic activity, showcasing oral activity in animal models. These findings highlight the potential of these compounds in developing new antiallergy medications (Temple et al., 1979).

Properties

IUPAC Name

6-bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-4-1-5-2-6(7(12)13)10-8(14)11(5)3-4/h1-3H,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWWICIJFOWYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC(=O)N2C=C1Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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